2-[(4-Methoxyphenyl)methoxy]oxirane
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Overview
Description
2-[(4-Methoxyphenyl)methoxy]oxirane is an organic compound with the molecular formula C11H14O3. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)methoxy]oxirane typically involves the reaction of 4-methoxybenzyl alcohol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenyl)methoxy]oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the epoxide ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Methoxyphenyl)methoxy]oxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)methoxy]oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both synthetic chemistry and biological systems. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methoxyphenyl)methyl]oxirane
- 2-(4-Methoxyphenyl)oxirane
- 4-Methoxyphenyloxirane
Uniqueness
2-[(4-Methoxyphenyl)methoxy]oxirane is unique due to the presence of both the methoxy and oxirane functional groups. This combination imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications .
Properties
CAS No. |
192989-02-9 |
---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methoxy]oxirane |
InChI |
InChI=1S/C10H12O3/c1-11-9-4-2-8(3-5-9)6-12-10-7-13-10/h2-5,10H,6-7H2,1H3 |
InChI Key |
PJTQYNQCVZUYRO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2CO2 |
Origin of Product |
United States |
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